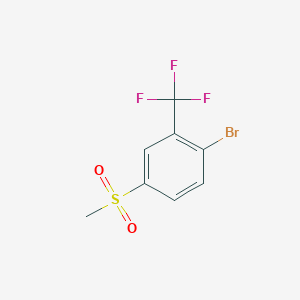

1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene

Description

Compound Classification and Significance in Organic Chemistry

1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene belongs to the class of halogenated aromatic hydrocarbons and represents a sophisticated example of multifunctional organic molecules. The compound is specifically classified as an organofluorine compound due to the presence of the trifluoromethyl group, which significantly influences its chemical behavior and physical properties. The molecular structure incorporates three electronegative substituents on the benzene ring, creating a highly polarized aromatic system with unique reactivity patterns.

The significance of this compound in organic chemistry stems from its multifunctional nature, which allows it to serve as a versatile building block in synthetic transformations. The bromine atom provides a reactive site for nucleophilic substitution reactions and cross-coupling reactions, while the methanesulfonyl group acts as a strong electron-withdrawing group that influences the electronic properties of the entire molecule. The trifluoromethyl group contributes significant electronegativity and steric bulk, properties that have made trifluoromethyl-containing compounds increasingly important in pharmaceutical and agrochemical applications.

The compound's structure represents an excellent example of how multiple functional groups can be strategically positioned on an aromatic ring to create molecules with precisely tuned properties. The arrangement of these substituents in the 1,4,2-pattern creates specific steric and electronic environments that can be exploited in various chemical transformations. This particular substitution pattern is noteworthy because it combines the reactivity of the bromine substituent with the strong electron-withdrawing effects of both the methanesulfonyl and trifluoromethyl groups.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₈H₆BrF₃O₂S | |

| Molecular Weight | 303.1 g/mol | |

| Chemical Class | Halogenated aromatic hydrocarbon | |

| Functional Groups | Bromo, methanesulfonyl, trifluoromethyl |

Historical Development and Discovery Context

The development of this compound is intrinsically linked to the broader historical progression of organofluorine chemistry and the systematic exploration of trifluoromethyl-containing compounds. The medicinal use of trifluoromethyl groups dates from 1928, although research became more intense in the mid-1940s, establishing the foundation for compounds like this compound.

The historical context of this compound's discovery can be traced through the evolution of synthetic methodologies for incorporating trifluoromethyl groups into aromatic systems. Early synthetic methods were developed by Frédéric Swarts in 1892, based on antimony fluoride reactions, which laid the groundwork for more sophisticated trifluoromethylation strategies. In the 1930s, Kinetic Chemicals and IG Farben replaced antimony trifluoride with hydrogen fluoride, improving the accessibility of trifluoromethyl compounds and enabling the synthesis of more complex molecules containing this functional group.

The specific development of compounds containing both methanesulfonyl and trifluoromethyl substituents emerged as synthetic organic chemistry advanced in the latter half of the twentieth century. The ability to introduce multiple functional groups with precise regioselectivity became possible through improved understanding of aromatic substitution patterns and the development of selective reagents for introducing specific functional groups. The synthesis of this compound represents the culmination of these synthetic advances, combining established halogenation techniques with more recent developments in sulfonylation and trifluoromethylation methodologies.

The McLoughlin-Thrower reaction, developed in 1968, represented an early coupling reaction using iodofluoroalkanes and iodoaromatic compounds with copper, which was later adapted by Kobayashi and Kumadaki in 1969 for trifluoromethylations. These historical developments provided the synthetic foundation necessary for creating complex molecules like this compound, where multiple functional groups must be introduced with high selectivity and efficiency.

Properties

IUPAC Name |

1-bromo-4-methylsulfonyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrF3O2S/c1-15(13,14)5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCIUGRGSXGMRCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrF3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001201772 | |

| Record name | Benzene, 1-bromo-4-(methylsulfonyl)-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001201772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820711-75-8 | |

| Record name | Benzene, 1-bromo-4-(methylsulfonyl)-2-(trifluoromethyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1820711-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-bromo-4-(methylsulfonyl)-2-(trifluoromethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001201772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Multi-step Synthesis from m-Chlorobenzotrifluoride

A patent describes a four-step synthetic route for 4-bromo-2-nitrobenzotrifluoride starting from m-chlorobenzotrifluoride, involving nitration, ammoniation, bromination, and deamination steps. This method highlights the use of polar aprotic solvents and nitrite reagents for deamination, avoiding low-temperature diazotization and reducing environmental impact. This approach could be adapted for introducing bromine and sulfonyl groups in related trifluoromethylbenzene derivatives, suggesting a robust industrial route for halogenated trifluoromethylbenzenes.

Direct Bromination of Methanesulfonylbenzene Derivatives

The methanesulfonyl group is typically introduced by sulfonation of methylbenzene derivatives followed by oxidation or direct substitution. Bromination is then performed under controlled conditions to achieve para substitution relative to the sulfonyl group.

Palladium-Catalyzed Cross-Coupling Reactions

A practical and high-yielding method involves palladium-catalyzed coupling of 1-bromo-4-(methylsulfonyl)benzene with nucleophiles such as piperazine, indicating the availability of 1-bromo-4-(methylsulfonyl)benzene as a key intermediate. The reaction conditions include:

- Catalyst: tris-(dibenzylideneacetone)dipalladium(0)

- Ligand: 2,2'-bis-(diphenylphosphino)-1,1'-binaphthyl (BINAP)

- Base: sodium tert-butoxide

- Solvent: toluene

- Temperature: 100–110°C

- Reaction time: 15–20 hours

- Atmosphere: inert (nitrogen)

This method yields the desired sulfonylated aromatic bromide in moderate yields (~20%) and demonstrates the compound’s utility in further functionalization.

Phase Transfer Catalysis Approach

Another reported method uses tetra-(n-butyl)ammonium iodide as a phase transfer catalyst to facilitate the reaction between 1-bromo-4-methylsulfonylbenzene and piperazine at elevated temperatures (120–140°C) for 5 hours. This method simplifies work-up procedures and improves product isolation, yielding a white solid product after chromatographic purification.

Comparative Data Table of Preparation Conditions

| Method | Catalyst / Reagent | Base | Solvent | Temperature | Time | Yield | Notes |

|---|---|---|---|---|---|---|---|

| Pd-catalyzed coupling | Pd2(dba)3, BINAP | Sodium tert-butoxide | Toluene | 100–110°C | 15–20 h | ~20% | Inert atmosphere; moderate yield; requires chromatographic purification |

| Phase transfer catalysis | Tetra-(n-butyl)ammonium iodide | None specified | Not specified | 120–140°C | 5 h | Not quantified | Simplified work-up; efficient for piperazine substitution |

| Multi-step nitration/bromination | Various (nitrites for deamination) | Not specified | Polar aprotic solvents | Ambient to elevated | Multi-step | Not specified | Industrially scalable; avoids low-temperature diazotization; environmentally friendly |

Key Research Findings and Considerations

- Environmental Impact : The deamination method using nitrites in polar aprotic solvents reduces acid waste and energy consumption compared to traditional diazotization.

- Reaction Efficiency : Palladium-catalyzed methods provide regioselective functionalization but may suffer from moderate yields and require inert atmosphere and long reaction times.

- Synthetic Accessibility : The compound shows synthetic accessibility score of 1.9 (scale 1–10, lower is easier), indicating moderate ease of synthesis.

- Solubility and Stability : The compound is soluble in organic solvents and stable under typical reaction conditions, facilitating purification and handling.

Chemical Reactions Analysis

1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene undergoes various types of chemical reactions:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Coupling Reactions: It can undergo Suzuki-Miyaura coupling reactions, where it reacts with boronic acids or esters in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The methanesulfonyl group can be oxidized or reduced under specific conditions, leading to different functional groups.

Scientific Research Applications

Organic Synthesis

1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene serves as a versatile building block in organic synthesis. It is employed in the preparation of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. The bromine atom allows for nucleophilic substitution reactions, while the trifluoromethyl group enhances the compound's lipophilicity and metabolic stability .

Medicinal Chemistry

This compound is being investigated for its potential bioactive properties. Research indicates that it may exhibit antimicrobial and anticancer activities. Specifically, studies have shown its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammatory responses, suggesting its potential use in anti-inflammatory drug development.

Biological Studies

In biological research, this compound is utilized to study enzyme inhibition and receptor interactions. Its structure allows it to bind selectively to target biomolecules, influencing key cellular pathways such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and apoptosis.

Material Science

The compound finds applications in the production of advanced materials, including polymers and coatings with enhanced properties such as chemical resistance and thermal stability. Its unique chemical characteristics make it suitable for developing specialty chemicals that require specific performance attributes .

Case Study 1: COX-2 Inhibition

A study evaluating the effects of this compound on COX-2 demonstrated significant inhibition of prostaglandin synthesis. This finding supports its potential application as an anti-inflammatory agent in drug formulations aimed at reducing inflammation and associated pain.

Case Study 2: Enzyme Interaction

Research focusing on enzyme interactions revealed that this compound could effectively modulate the activity of various enzymes involved in metabolic pathways. The ability to influence these pathways highlights its potential utility in therapeutic applications targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Halogen Variations

1-Bromo-2-((trifluoromethyl)sulfonyl)benzene (CAS: N/A)

- Structure : Bromine at position 1, trifluoromethanesulfonyl (-SO₂CF₃) at position 2.

- Application: Evaluated as a CD73 inhibitor in drug design. The sulfonyl group enhances hydrogen bonding with enzyme active sites, while bromine provides a handle for further functionalization. Predicted pIC₅₀ values suggest comparable or superior activity to lead compounds in inhibiting CD73, a target in cancer immunotherapy .

1-Chloro-3-((trifluoromethyl)sulfonyl)benzene (CAS: N/A)

- Structure : Chlorine replaces bromine at position 1, with -SO₂CF₃ at position 3.

- Comparison : Chlorine’s smaller atomic radius reduces steric hindrance but may decrease leaving-group ability in substitution reactions. In CD73 inhibition, chlorine derivatives showed slightly lower activity than brominated analogs, highlighting bromine’s optimal balance of reactivity and steric effects .

Functional Group Modifications

4-Bromo-2-methanesulfonyl-1-(trifluoromethoxy)benzene (CAS: 1820614-61-6)

- Structure : Methanesulfonyl at position 2, trifluoromethoxy (-OCF₃) at position 1, bromine at position 4.

- This compound is used in materials science for synthesizing liquid crystals .

- Contrast : The trifluoromethoxy group introduces stronger inductive effects but may reduce thermal stability compared to -CF₃ .

4-Bromo-2-(trifluoromethyl)benzoic Acid (CAS: 320-31-0)

- Structure : Carboxylic acid (-COOH) replaces methanesulfonyl at position 2.

- Reactivity : The -COOH group enables conjugation with amines or alcohols, making it a precursor for amide or ester derivatives. However, its acidity (pKa ≈ 2.5) limits utility in neutral pH environments, unlike the sulfonyl group’s stability across pH ranges .

Halogen and Substituent Diversity

1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (CAS: 892845-59-9)

- Structure : Bromine at position 1, chlorine at position 2, and -OCF₃ at position 4.

- Applications : Dual halogens enable sequential cross-coupling (e.g., Suzuki-Miyaura), but chlorine’s lower leaving-group propensity may necessitate harsher reaction conditions. Used in synthesizing herbicides .

4-Methoxy-3-(trifluoromethyl)bromobenzene (CAS: N/A)

Data Tables

Table 1: Structural and Physicochemical Comparison

*Estimated based on analogous structures.

Key Findings and Implications

- Substituent Position : Para-substituted sulfonyl groups (e.g., this compound) offer steric advantages in drug design, enabling unhindered binding to target proteins .

- Halogen Effects : Bromine’s superior leaving-group ability compared to chlorine enhances versatility in synthetic routes, though it may increase molecular weight and lipophilicity .

- Functional Group Trade-offs : Methanesulfonyl (-SO₂CH₃) provides a balance of stability and reactivity, while trifluoromethoxy (-OCF₃) introduces stronger electron-withdrawing effects but may compromise metabolic stability .

Biological Activity

1-Bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a bromine atom, a methanesulfonyl group, and a trifluoromethyl group. These substituents enhance the compound's lipophilicity and reactivity, making it a valuable candidate for various biological applications.

Chemical Structure and Properties

The molecular formula of this compound is . The structural arrangement of the compound is as follows:

- Bromine (Br) at position 1

- Methanesulfonyl group (–SO₂CH₃) at position 4

- Trifluoromethyl group (–CF₃) at position 2

The presence of these electron-withdrawing groups significantly influences the compound's reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The trifluoromethyl group enhances binding affinity to hydrophobic pockets in proteins, while the bromine atom facilitates nucleophilic attacks during substitution reactions. These interactions are crucial for understanding the compound's potential therapeutic applications.

Biological Activity and Research Findings

Research indicates that this compound may exhibit significant biological activity, particularly in the context of enzyme inhibition and medicinal chemistry. The following sections summarize key findings from various studies.

Enzyme Inhibition Studies

- BCAT1/2 Inhibition : A study highlighted the potential of compounds with similar structures to inhibit branched-chain amino acid transaminases (BCAT1/2), which are implicated in tumor metabolism and chemotherapy resistance. Although specific data on this compound was not detailed, its structural analogs showed promising IC50 values indicating effective inhibition .

- Interactions with Biomolecules : The methanesulfonyl and trifluoromethyl groups contribute to the reactivity and ability to form stable complexes with biomolecules. This characteristic suggests potential applications in drug design, particularly for compounds targeting metabolic pathways.

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Case Study 1 : A related compound demonstrated significant activity against cancer cell lines, showcasing the importance of the trifluoromethyl group in enhancing cytotoxicity. The study reported an IC50 value lower than 20 µM for effective inhibition, suggesting that modifications in substituent positions could further optimize activity .

- Case Study 2 : Another investigation into derivatives with similar functional groups found that variations in the sulfonyl moiety affected their binding affinity to target enzymes, emphasizing the role of electronic properties imparted by these groups .

Comparative Analysis

The following table summarizes some key features and biological activities of structurally related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 1-Bromo-3-(methylsulfonyl)-5-(trifluoromethyl)benzene | Contains methylsulfonyl; different reactivity | Potential enzyme inhibitor |

| 1-Bromo-4-(methylsulfonyl)-2-(trifluoromethyl)benzene | Positional isomer; distinct steric effects | Investigated for anti-cancer activity |

| 1-Bromo-3-(trifluoromethyl)benzene | Lacks methylsulfonyl group; simpler structure | Limited biological data available |

Q & A

Basic: What are the optimal synthetic routes for preparing 1-bromo-4-methanesulfonyl-2-(trifluoromethyl)benzene, and how do reaction conditions influence yield?

Methodological Answer:

The synthesis typically involves sequential functionalization of the benzene ring. Key steps include:

- Bromination : Direct bromination of 4-methanesulfonyl-2-(trifluoromethyl)benzene using bromine (Br₂) in the presence of FeBr₃ as a catalyst at 40–60°C .

- Sulfonation : Introducing the methanesulfonyl group via sulfonation of a precursor using methanesulfonyl chloride (MsCl) and AlCl₃ in dichloromethane at 0–5°C .

Optimization Tips : - Catalyst choice (FeBr₃ vs. Fe) affects regioselectivity and byproduct formation.

- Lower temperatures (e.g., 0°C) during sulfonation minimize side reactions like over-sulfonation.

- Purification via column chromatography (silica gel, hexane/EtOAc) improves yield (>75% reported) .

Basic: What analytical techniques are critical for characterizing this compound, and how are spectral discrepancies resolved?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and methanesulfonyl methyl protons (δ 3.1–3.3 ppm).

- ¹⁹F NMR : Confirm trifluoromethyl group (δ -60 to -65 ppm) .

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic pattern for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).

- X-ray Crystallography : Use SHELX-97 for structure refinement. Challenges include resolving disorder in the trifluoromethyl group .

Resolving Discrepancies : - Cross-validate NMR assignments with 2D techniques (COSY, HSQC).

- Compare experimental X-ray data with DFT-optimized geometries to confirm substituent positions .

Advanced: How do the electron-withdrawing groups (methanesulfonyl, trifluoromethyl) influence electrophilic substitution reactivity?

Methodological Answer:

- Electronic Effects :

- The methanesulfonyl (-SO₂CH₃) and trifluoromethyl (-CF₃) groups are strong electron-withdrawing groups (EWGs), deactivating the benzene ring and directing incoming electrophiles to the meta position relative to existing substituents.

- Reactivity Studies :

- Nitration reactions require harsh conditions (HNO₃/H₂SO₄, 80°C) due to reduced ring reactivity.

- Halogenation (e.g., chlorination) at the meta position is favored, as predicted by Hammett σ constants (σ_para(SO₂CH₃) ≈ 0.72; σ_para(CF₃) ≈ 0.54) .

Experimental Design :

- Use competitive kinetic studies with substituted analogs to quantify substituent effects.

- Monitor reaction progress via in-situ IR spectroscopy to detect intermediate formation .

Advanced: How can conflicting crystallographic and spectroscopic data be reconciled for this compound?

Methodological Answer:

- Case Study : Discrepancies between X-ray (planar trifluoromethyl) and DFT (slightly pyramidal) geometries arise due to crystal packing forces.

Resolution Strategies : - Perform Hirshfeld surface analysis to assess intermolecular interactions distorting the crystal structure.

- Compare experimental ¹⁹F NMR chemical shifts with computed values (GIAO-DFT/B3LYP/6-311+G(d,p)) to validate dynamic effects .

- Use high-pressure crystallography to minimize thermal motion artifacts .

Advanced: What computational approaches are effective in predicting reaction pathways for further derivatization?

Methodological Answer:

- Retrosynthetic Analysis :

- Tools like Pistachio or Reaxys predict feasible routes (e.g., Suzuki coupling at the bromine site).

- DFT Modeling :

- Calculate activation energies for nucleophilic aromatic substitution (SNAr) using M06-2X/cc-pVTZ.

- Simulate Fukui indices to identify electrophilic/nucleophilic sites .

Case Study :

- Docking studies (AutoDock Vina) show the trifluoromethyl group enhances binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450) .

Advanced: How does the compound’s stability under varying conditions (pH, light) impact experimental reproducibility?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.